2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- is a chemical compound belonging to the benzothiazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Commonly, the synthesis starts with the reaction of a substituted aniline with carbon disulfide and a halogenated compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the fluorine or methyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzothiazine-3(4H)-thione, 4-methyl-: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both fluorine and methyl groups in 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include specific reactivity patterns and biological activities.
Eigenschaften
Molekularformel |
C9H8FNS2 |
---|---|
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
5-fluoro-4-methyl-1,4-benzothiazine-3-thione |
InChI |
InChI=1S/C9H8FNS2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PBBHBMXZJDBKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)CSC2=CC=CC(=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.